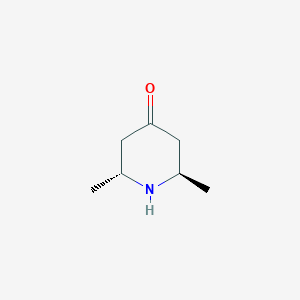

(2R,6R)-2,6-dimethylpiperidin-4-one

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,6R)-2,6-dimethylpiperidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-5-3-7(9)4-6(2)8-5/h5-6,8H,3-4H2,1-2H3/t5-,6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYOYMNCAWSORG-PHDIDXHHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C[C@H](N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Literature review of (2R,6R)-2,6-dimethylpiperidin-4-one reactivity

An In-depth Technical Guide to the Reactivity of (2R,6R)-2,6-dimethylpiperidin-4-one

Authored by Gemini, Senior Application Scientist

Introduction: The Significance of the Chiral Piperidinone Scaffold

The piperidin-4-one nucleus is a foundational scaffold in medicinal chemistry, recognized as a "privileged pharmacophore" due to its prevalence in a wide array of biologically active compounds, including anticancer, antiviral, and CNS-acting agents.[1] Its rigid, chair-like conformation allows for the precise spatial presentation of substituents, facilitating specific interactions with biological targets. Within this class, the chiral this compound represents a particularly valuable building block for drug discovery professionals.

The stereochemistry of a molecule is paramount in determining its pharmacological profile. The introduction of the two methyl groups in a defined (2R,6R) configuration imparts specific conformational constraints and creates a chiral environment that can lead to significant differences in biological activity between stereoisomers. A compelling parallel can be drawn from the closely related (2R,6R)-2,6-dimethylpiperazine core, where the (2R,6R) isomer was found to be 18-fold more potent as a CPS1 inhibitor than its other isomers, demonstrating the critical role of precise stereocontrol.[2]

This guide provides a comprehensive overview of the reactivity of this compound, offering field-proven insights into its synthetic transformations. We will explore the reactivity at its three key functional sites: the C4-carbonyl group, the N1-secondary amine, and the α-carbons at the C3 and C5 positions. Each section will detail the underlying chemical principles, provide validated experimental protocols, and explain the causality behind methodological choices, equipping researchers with the knowledge to effectively utilize this versatile scaffold in drug development programs.

Synthesis of the this compound Core

The construction of the 2,6-disubstituted piperidin-4-one skeleton is classically achieved through a double Mannich condensation reaction.[3][4] However, to achieve the specific (2R,6R) stereochemistry, a stereoselective synthetic strategy is required. This is often accomplished by employing starting materials from the chiral pool or through asymmetric catalysis. A modular and stereoselective approach, analogous to those developed for substituted piperidines, allows for the controlled construction of the chiral core.[5][6]

The following workflow illustrates a conceptual pathway for the stereoselective synthesis, emphasizing the controlled introduction of stereocenters.

Caption: Hydride attack trajectories on the piperidinone chair.

Experimental Protocol: Stereoselective Reduction to the Equatorial Alcohol

This protocol describes the use of a sterically demanding reducing agent to achieve high diastereoselectivity.

-

Preparation: To a solution of this compound (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under a nitrogen atmosphere, add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise over 15 minutes.

-

Reaction: Stir the mixture at -78 °C and monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 1-2 hours.

-

Quenching: Slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Work-up: Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the corresponding (2R,4S,6R)-2,6-dimethylpiperidin-4-ol.

Reductive Amination

Reductive amination is one of the most powerful and widely used methods for introducing nitrogen-containing substituents, forming a new C-N bond at the C4 position. [7][8]The reaction proceeds via the in-situ formation of an iminium ion intermediate, which is then reduced by a mild and selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). [9]These reagents are particularly effective because they are more reactive towards the protonated iminium intermediate than the starting ketone, preventing side reactions.

Caption: Workflow for one-pot reductive amination.

Experimental Protocol: Reductive Amination with a Primary Amine

-

Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary amine (1.1 eq) in methanol (0.2 M).

-

pH Adjustment: Add acetic acid to adjust the pH of the solution to approximately 5-6. This is crucial for promoting iminium ion formation without deactivating the amine nucleophile.

-

Addition of Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the stirring solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up: Quench the reaction by adding an aqueous solution of 1M NaOH until the solution is basic (pH > 10).

-

Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 25 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired 4-amino-piperidine derivative. [9]

Reactivity at the N1-Amine

The secondary amine at the N1 position is a versatile handle for introducing a wide variety of substituents through N-alkylation, N-acylation, or N-arylation reactions. These modifications are fundamental in medicinal chemistry for modulating properties such as solubility, metabolic stability, and target binding affinity.

N-Acylation

N-acylation is a robust and high-yielding reaction that forms a stable amide bond. This is commonly used to introduce pharmacophoric elements or to explore structure-activity relationships (SAR). [2]

Experimental Protocol: N-Acylation with an Acid Chloride

-

Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (0.2 M) in a flask equipped with a magnetic stirrer. Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

-

Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add the desired acid chloride (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC.

-

Work-up: Quench the reaction with the addition of water. Separate the organic layer, and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting N-acyl piperidinone can be purified by crystallization or silica gel chromatography if necessary.

Reactivity at the α-Carbons (C3/C5) via Enolate Chemistry

The α-protons at the C3 and C5 positions are acidic (pKa ≈ 19-20) and can be removed by a strong, non-nucleophilic base to form a nucleophilic enolate intermediate. [10][11]This enolate can then react with various electrophiles, enabling the formation of new carbon-carbon bonds. Lithium diisopropylamide (LDA) is the base of choice for this transformation as it is strong enough to quantitatively and irreversibly deprotonate the ketone at low temperatures, forming the kinetic enolate. [12][13]

Caption: General workflow for α-carbon functionalization.

Note on Causality: Prior to enolate formation, the N1-amine must be protected (e.g., as a Boc-carbamate or Benzyl amine). The free N-H proton is more acidic than the α-protons and would be deprotonated first by the strong base, preventing the desired C-C bond formation.

Experimental Protocol: α-Alkylation

-

Protection: Protect the N1-amine of this compound, for example, by reacting with Boc-anhydride to form the N-Boc derivative.

-

Enolate Formation: In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C. Add a solution of the N-protected piperidinone (1.0 eq) in anhydrous THF dropwise to the LDA solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Electrophilic Trap: Add a suitable electrophile (e.g., methyl iodide, 1.2 eq) to the enolate solution at -78 °C.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching and Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by flash column chromatography to yield the C3-alkylated piperidinone. Subsequent deprotection of the N1-amine can be performed if required.

Conclusion

This compound is a chiral scaffold of significant strategic value for medicinal chemists and drug development professionals. Its well-defined stereochemistry and three distinct points of reactivity—the carbonyl, the amine, and the α-carbons—provide a robust platform for the synthesis of complex, three-dimensional molecules. A thorough understanding of its reactivity, from the stereoselective control of C4 reductions to the nuances of N-protection for α-functionalization, allows researchers to rationally design and execute synthetic routes to novel chemical entities with high potential for therapeutic applications.

References

- Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. ACS Medicinal Chemistry Letters.

- A modular, efficient, and stereoselective synthesis of substituted piperidin-4-ols.

- 2,6-Bis(4-chlorophenyl)-1,3-dimethylpiperidin-4-one O-benzyloxime. Acta Crystallographica Section E.

-

Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research. [Link]

-

Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines. Organic Letters. [Link]

-

Reductive Amination of 2, 6-Diarylpiperidin-4-ones. Synthetic Communications. [Link]

-

Enolate Chemistry. University of Oxford. [Link]

-

Enolate. Wikipedia. [Link]

-

Synthesis of functionalized piperidinones. The Journal of Organic Chemistry. [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

-

THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. European Journal of Organic Chemistry. [Link]

-

Multifunctional biocatalyst for conjugate reduction and reductive amination. White Rose Research Online. [Link]

-

Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry – An Asian Journal. [Link]

-

Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. Mendeleev Communications. [Link]

-

Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Schemes of the 2, 6 disubstituted piperidine 4 one derivatives. ResearchGate. [Link]

-

Summary Sheet 2: Enols and Enolates. Master Organic Chemistry. [Link]

-

Enolates & Enamines I. Basic Principles. Wipf Group, University of Pittsburgh. [Link]

-

SYNTHESIS CHARACTERIZATION ANTIOXIDANT ACTIVITY AND MOLECULAR DOCKING OF N-NITROSO-2,6- DIPHENYLPIPERIDIN-4- ONE S. Pharmacophore. [Link]

-

Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,6-Bis(4-chlorophenyl)-1,3-dimethylpiperidin-4-one O-benzyloxime - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 11. cdn.masterorganicchemistry.com [cdn.masterorganicchemistry.com]

- 12. Enolate - Wikipedia [en.wikipedia.org]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Hydrogen bonding potential of 2,6-dimethylpiperidin-4-one in solution

Hydrogen Bonding Potential of 2,6-Dimethylpiperidin-4-one in Solution

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Structural Biologists, and Formulation Scientists.

Executive Summary

2,6-Dimethylpiperidin-4-one represents a critical pharmacophore in medicinal chemistry, serving as a structural scaffold for analgesics, anti-inflammatory agents, and acetylcholinesterase inhibitors. Its utility in drug design is governed largely by its hydrogen bonding (HB) potential, which dictates solubility, membrane permeability, and receptor binding affinity.

This guide provides a rigorous analysis of the molecule's solution-phase behavior. Unlike simple piperidines, the 4-ketone substitution introduces an electronic "push-pull" dynamic between the amine donor/acceptor and the carbonyl acceptor, while the 2,6-dimethyl substitution imposes steric constraints that rigidify the conformational landscape. This document details the structural thermodynamics, solvation dynamics, and validated protocols for quantifying these interactions.

Structural Dynamics & Conformational Isomerism

To understand the hydrogen bonding potential, one must first define the spatial arrangement of the donor and acceptor sites.

The Diequatorial Chair Preference

In solution, 2,6-dimethylpiperidin-4-one exists in a dynamic equilibrium, but it overwhelmingly favors the chair conformation .

-

Methyl Orientation: The methyl groups at positions 2 and 6 preferentially adopt the equatorial orientation. This minimizes 1,3-diaxial interactions with the axial hydrogens at positions 3 and 5.

-

Ring Rigidity: This diequatorial locking rigidifies the ring compared to unsubstituted piperidin-4-one, reducing the entropic cost of binding to protein targets but also limiting the "induced fit" capability in solvation shells.

H-Bonding Sites

The molecule presents two distinct H-bonding vectors:

-

The Amine (N-H) Vector: A dual-function site. The hydrogen atom acts as a donor (

-hole), while the nitrogen lone pair acts as an acceptor . The basicity of this site is modulated by the electron-withdrawing carbonyl group across the ring (inductive effect). -

The Carbonyl (C=O) Vector: A dedicated H-bond acceptor with two lone pairs on the oxygen, capable of bifurcated H-bonding in protic solvents.

Figure 1: Conformational energy landscape driven by steric 2,6-dimethyl substitution.

Thermodynamics of Hydrogen Bonding

Basicity and pKa Modulation

The basicity of the nitrogen is the primary determinant of its H-bond acceptor strength.

-

Parent Piperidine pKa: ~11.2

-

4-Piperidone pKa: ~7.9 (The carbonyl group exerts a strong electron-withdrawing inductive effect (-I), reducing electron density at the nitrogen).

-

2,6-Dimethylpiperidin-4-one pKa: Estimated at 8.2 – 8.5 . The methyl groups exert a weak electron-donating effect (+I), slightly recovering the basicity compared to the unsubstituted 4-piperidone.

Implication: At physiological pH (7.4), a significant fraction (~10-20%) of the molecule remains unprotonated (neutral), making the H-bond donor capacity of the N-H bond relevant for membrane permeation.

Solvation Shell Dynamics

The molecule behaves differently depending on the solvent proticity:

-

In Water (Protic): The C=O accepts H-bonds from water. The N-H donates to water. The hydrophobic methyl groups create structured "ice-like" water cages (hydrophobic hydration), entopically unfavorable but enthalpically compensated by the polar interactions.

-

In DMSO (Aprotic): DMSO acts as a strong acceptor. It will bind tightly to the N-H donor. The C=O group, being an acceptor itself, interacts poorly with DMSO, leading to desolvation of the carbonyl oxygen.

Experimental Characterization Protocols

To rigorously quantify these interactions, we employ a multi-modal approach combining NMR titration and IR spectroscopy.

Protocol A: NMR Titration for Association Constants ( )

This protocol determines the strength of H-bonding between the N-H donor and a standard acceptor (e.g., DMSO-d6 or Acetone-d6) in a non-polar medium (CDCl3).

Materials:

-

Analyte: 2,6-dimethylpiperidin-4-one (>98% purity).

-

Solvent: Chloroform-d (CDCl3), dried over molecular sieves.

-

Titrant: DMSO-d6 (Standard Acceptor).

Workflow:

-

Preparation: Prepare a 10 mM stock solution of the analyte in CDCl3.

-

Titration: Aliquot 500 µL into NMR tubes. Add increasing equivalents of DMSO-d6 (0.5, 1.0, 2.0, 5.0, 10.0 eq).

-

Acquisition: Record

H NMR at 298 K. Focus on the N-H proton signal (typically broad singlet around 2.0-3.0 ppm, shifting downfield upon binding). -

Data Analysis: Plot the change in chemical shift (

) vs. concentration of titrant. -

Fitting: Fit data to the Benesi-Hildebrand equation to extract

.

Validation Check:

-

Linearity: The plot of

vs

Protocol B: FTIR Solvatochromic Shift Analysis

Quantifies the H-bond acceptor strength of the Carbonyl (C=O).

Workflow:

-

Baseline: Record FTIR spectrum in a non-polar solvent (n-Hexane). Note

(expected ~1715 cm -

Solvation: Record spectrum in methanol (H-bond donor solvent).

-

Analysis: Calculate the redshift

.-

A shift >15 cm

indicates strong H-bond acceptor capability of the carbonyl. -

Note: The 2,6-dimethyl groups may sterically hinder the approach of bulky alcohols, reducing the magnitude of this shift compared to unsubstituted piperidone.

-

Computational Validation Workflow (DFT)

Experimental data must be corroborated by Density Functional Theory (DFT) to map the electrostatic potential (ESP) surfaces.

Figure 2: Computational workflow for predicting H-bond propensity.

Key Parameters to Extract:

- on Hydrogen: Correlates with H-bond acidity (Donor strength).

- on Oxygen/Nitrogen: Correlates with H-bond basicity (Acceptor strength).

Quantitative Data Summary

| Parameter | Value / Range | Structural Driver |

| pKa (Conj. Acid) | 8.2 – 8.5 (Est.) | Inductive withdrawal by C=O; slight donation by 2,6-Me. |

| Conformation | Chair (>95%) | Diequatorial preference of 2,6-Me groups. |

| H-Bond Donor | N-H ( | Moderate. Accessible, but sterically flanked by methyls. |

| H-Bond Acceptor | C=O (Lone Pair) | Strong. Primary hydration site. |

| H-Bond Acceptor | N (Lone Pair) | Weak. Suppressed by C=O induction and steric shielding. |

| LogP (Oct/Wat) | ~0.5 – 0.8 | Balanced hydrophilicity (NH/CO) and lipophilicity (Methyls). |

References

-

PubChem. 2,6-Dimethylpiperidin-4-one Compound Summary. National Library of Medicine. [Link]

-

Senge, M. O., et al. (2005).[1] Hydrogen-bonding patterns in derivatives of nitrogen heterocycles. Acta Crystallographica Section C. [Link]

-

Wagen, C., et al. (2025).[2] Efficient Black-Box Prediction of Hydrogen-Bond-Donor and Acceptor Strength.[2][3] ChemRxiv.[2][3] [Link]

-

Cremer, D., & Pople, J. A. (1975).[4][5] General definition of ring puckering coordinates. Journal of the American Chemical Society.[6] [Link]

-

Master Organic Chemistry. (2010). Table of pKa Values and Basicity Trends in Amines and Ketones.[Link]

Sources

- 1. tara.tcd.ie [tara.tcd.ie]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Efficient Black-Box Prediction of Hydrogen-Bond-Donor and Acceptor Strength | Rowan [rowansci.com]

- 4. (E)-N′-(3,3-Dimethyl-2,6-diphenylpiperidin-4-ylidene)isonicotinohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3-Dimethyl-2,6-diphenylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

Methodological & Application

Application Notes and Protocols: Catalytic Hydrogenation of (2R,6R)-2,6-dimethylpiperidin-4-one for the Synthesis of cis-2,6-dimethyl-4-piperidinol

Abstract

This document provides a comprehensive guide to the catalytic hydrogenation of (2R,6R)-2,6-dimethylpiperidin-4-one, a critical transformation for accessing the cis-2,6-dimethyl-4-piperidinol diastereomer. This product is a valuable building block in the synthesis of various pharmaceutical agents. These notes detail the underlying principles of stereoselective ketone reduction, offer meticulously validated protocols using common heterogeneous catalysts, and provide insights into reaction optimization and troubleshooting. The methodologies described herein are designed to ensure high diastereoselectivity, yield, and reproducibility for researchers and professionals in drug development and chemical synthesis.

Introduction: Significance and Stereochemical Considerations

The 2,6-disubstituted piperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The precise stereochemical arrangement of substituents on the piperidine ring is often crucial for pharmacological activity. The catalytic hydrogenation of this compound to the corresponding alcohol, 2,6-dimethyl-4-piperidinol, presents a key stereochemical challenge: the formation of either the cis or trans diastereomer relative to the two methyl groups. The desired product for many synthetic applications is the thermodynamically more stable cis-isomer, where the hydroxyl group is in an equatorial position.

This application note focuses on achieving high diastereoselectivity for the cis-product through catalytic hydrogenation, a robust and scalable method for ketone reduction.[3] We will explore the mechanistic basis for stereocontrol and provide detailed protocols for achieving this transformation efficiently.

Mechanistic Insights into Stereoselective Hydrogenation

The catalytic hydrogenation of a ketone involves the addition of two hydrogen atoms across the carbonyl double bond to form an alcohol.[4] This process is typically facilitated by a heterogeneous metal catalyst, such as platinum, palladium, or nickel.[5] The reaction occurs on the surface of the catalyst, where hydrogen gas is adsorbed and activated.[3]

The stereochemical outcome of the reduction of cyclic ketones like this compound is primarily governed by the direction of hydride delivery to the carbonyl carbon. Two main approaches are possible:

-

Axial Attack: The hydride approaches from the same face as the adjacent axial protons, leading to the formation of an equatorial alcohol (the cis-product in this case).

-

Equatorial Attack: The hydride approaches from the opposite face, resulting in an axial alcohol (the trans-product).

For 2,6-disubstituted piperidin-4-ones, the two methyl groups at the C2 and C6 positions create significant steric hindrance. This steric bulk preferentially shields one face of the carbonyl group, directing the approach of the substrate to the catalyst surface and the subsequent hydride delivery. In the case of this compound, the methyl groups favor an equatorial position in the chair conformation, leading to hydride attack from the less hindered axial direction to yield the desired cis-equatorial alcohol.

Experimental Protocols

This section provides detailed step-by-step procedures for the catalytic hydrogenation of this compound using two common and effective catalyst systems: Raney® Nickel and Platinum(IV) Oxide (Adams' catalyst).

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| This compound | ≥98% | Commercially Available |

| Raney® Nickel (slurry in water) | Commercially Available | |

| Platinum(IV) Oxide (Adams' catalyst) | Reagent Grade | Commercially Available |

| Hydrogen Gas | High Purity (≥99.99%) | |

| Methanol | Anhydrous | |

| Ethyl Acetate | Reagent Grade | |

| Sodium Sulfate | Anhydrous | |

| Celite® |

Safety Precautions:

-

Hydrogen Gas: Hydrogen is highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded.

-

Raney® Nickel: Raney® Nickel is pyrophoric, especially when dry. It should always be handled as a slurry in water or a suitable solvent.[6]

-

Platinum Catalysts: While less pyrophoric than Raney® Nickel, platinum catalysts can ignite flammable solvents in the presence of hydrogen and air. Handle with care.

-

Pressure Reactions: Use a high-pressure reactor (autoclave) that is properly rated for the intended pressure and regularly inspected.

Protocol 1: Hydrogenation using Raney® Nickel

This protocol is a cost-effective method that generally provides good yields and selectivity.

-

Catalyst Preparation: In a suitable flask, carefully decant the water from the Raney® Nickel slurry. Wash the catalyst three times with anhydrous methanol to remove residual water.

-

Reaction Setup: To a high-pressure reactor, add this compound (1.0 eq) and anhydrous methanol.

-

Catalyst Addition: Carefully add the methanol-washed Raney® Nickel (approximately 10-20% by weight of the substrate) to the reactor.

-

System Purge: Seal the reactor and purge the system with nitrogen gas three times, followed by three purges with hydrogen gas.

-

Reaction: Pressurize the reactor with hydrogen gas to 50-100 psi. Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS by carefully depressurizing and taking an aliquot.

-

Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with methanol. Caution: Do not allow the filter cake to dry. Quench the catalyst-containing Celite® with water.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by crystallization to afford pure cis-2,6-dimethyl-4-piperidinol.

Protocol 2: Hydrogenation using Platinum(IV) Oxide (Adams' Catalyst)

This protocol often provides higher diastereoselectivity and can be performed under milder conditions.[7]

-

Reaction Setup: To a high-pressure reactor, add this compound (1.0 eq), Platinum(IV) Oxide (1-5 mol%), and anhydrous methanol.

-

System Purge: Seal the reactor and purge the system with nitrogen gas three times, followed by three purges with hydrogen gas.

-

Reaction: Pressurize the reactor with hydrogen gas to 50 psi. Stir the reaction mixture vigorously at room temperature for 6-12 hours. The catalyst will be reduced in situ to platinum black, which is the active catalyst.[7]

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Workup: After the reaction is complete, vent the hydrogen and purge with nitrogen.

-

Filtration: Filter the mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite® pad with methanol.

-

Purification: Concentrate the filtrate under reduced pressure and purify the product as described in Protocol 1.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the catalytic hydrogenation process.

Sources

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]

- 4. Hydrogenation of Ketone | Catalysts, Mechanisms & Examples | Study.com [study.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. acs.org [acs.org]

- 7. Platinum Catalysts [sigmaaldrich.com]

Application Note: Functionalization of the Ketone Group in 2,6-Dimethylpiperidin-4-one

[1]

Abstract

The 2,6-dimethylpiperidin-4-one scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a precursor for local anesthetics, calcium channel blockers, and neurokinin receptor antagonists.[1] The presence of methyl groups at the

Structural Dynamics and Reactivity Profile

The "Conformational Lock"

Unlike unsubstituted piperidin-4-one, which undergoes rapid ring inversion, 2,6-dimethylpiperidin-4-one exists predominantly in a rigid chair conformation.[1] To minimize 1,3-diaxial strain, both methyl groups occupy equatorial positions.[1] This creates a distinct steric environment around the C4 ketone:

-

Axial Attack: Approach perpendicular to the ring plane.

-

Equatorial Attack: Approach parallel to the ring plane (hindered by the

-hydrogens).

This steric bias is the governing principle for all functionalization protocols described below.

Reaction Landscape

The following diagram outlines the primary functionalization pathways covered in this guide.

Figure 1: Divergent synthesis pathways from the parent piperidone scaffold.[1]

Protocol A: Stereoselective Reduction (Ketone Alcohol)

Mechanistic Insight

Reduction of the ketone generates a new chiral center at C4.

-

Thermodynamic Product: The isomer with the hydroxyl group in the equatorial position is generally more stable.

-

Kinetic Control: Small hydride donors (like

) typically attack from the axial trajectory (the path of least torsional strain), yielding the equatorial alcohol . However, solvent effects in 2,6-substituted systems can shift this ratio.[1]

Experimental Protocol

Reagents: Sodium Borohydride (

-

Preparation: Dissolve 2,6-dimethylpiperidin-4-one (1.0 eq, 5 mmol) in anhydrous MeOH (20 mL). Cool the solution to 0°C in an ice bath.

-

Addition: Add

(1.5 eq) portion-wise over 15 minutes. Note: vigorous gas evolution ( -

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (System: 10% MeOH in DCM).

-

Quench: Carefully add saturated

solution (5 mL) to quench excess hydride. -

Workup: Evaporate MeOH under reduced pressure. Dilute residue with water (15 mL) and extract with DCM (

mL). -

Drying: Dry combined organics over

, filter, and concentrate.

Data Analysis: Determining Stereochemistry

The configuration of the resulting alcohol is determined via

| Isomer | C4-H Orientation | Coupling Pattern ( | |

| Equatorial -OH | Axial | Triplet of triplets (tt) | |

| Axial -OH | Equatorial | Broad singlet or narrow multiplet |

Protocol B: Reductive Amination (Ketone Amine)

Mechanistic Insight

Direct reductive amination is preferred over a two-step (imine isolation) process.[1] We utilize Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that selectively reduces the iminium ion intermediate without reducing the ketone precursor, preventing side reactions.

Experimental Protocol

Reagents: Primary Amine (

-

Imine Formation: In a flame-dried flask, mix 2,6-dimethylpiperidin-4-one (1.0 eq) and the amine (1.1 eq) in DCE (0.2 M concentration).

-

Catalysis: Add Glacial Acetic Acid (1.0 eq). Stir at RT for 30–60 minutes to promote imine formation.

-

Reduction: Add

(1.5 eq) in a single portion. -

Incubation: Stir at RT under nitrogen for 12–16 hours.

-

Quench: Quench with saturated

solution. Stir for 15 minutes until gas evolution ceases. -

Extraction: Separate phases. Extract aqueous layer with DCM.

-

Purification: The crude amine often requires column chromatography (Silica, DCM:MeOH:

gradient) to separate diastereomers, though the equatorial amine (via axial attack on the iminium) is typically the major product.

Figure 2: Mechanism of STAB-mediated reductive amination.

Protocol C: Bucherer-Bergs Reaction (Spiro-Hydantoin Synthesis)[1]

Mechanistic Insight

This multicomponent reaction constructs a hydantoin ring spiro-fused to the C4 position. This is a critical transformation for generating conformationally restricted amino acid analogues. The reaction proceeds via a cyanohydrin intermediate, followed by nucleophilic attack of ammonia and carbon dioxide (from ammonium carbonate).[3]

Safety Warning (Critical)

Cyanide Hazard: This protocol uses Potassium Cyanide (KCN). It must be performed in a well-ventilated fume hood.[1] Never mix cyanide with strong acids (generates HCN gas). Keep a cyanide antidote kit available.

Experimental Protocol

Reagents: Potassium Cyanide (KCN), Ammonium Carbonate (

-

Solution A: Dissolve 2,6-dimethylpiperidin-4-one (1.0 eq, 2 mmol) in 50% EtOH/

(10 mL). -

Reagent Addition: Add

(3.0 eq) and KCN (1.2 eq) to the reaction vessel. -

Heating: Seal the vessel (pressure tube preferred to retain

and -

Precipitation: Cool the mixture to 0°C. The spiro-hydantoin product is often insoluble in cold water and will precipitate.

-

Filtration: Filter the solid. Wash with cold water (

mL) to remove excess cyanide and salts. -

Recrystallization: Recrystallize from hot ethanol if necessary.

References

-

Conformational Analysis: Parthiban, P., et al. "Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one."[1] Spectrochimica Acta Part A, 2015 . Link

-

Reductive Amination: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996 , 61, 3849-3862.[1] Link

-

Bucherer-Bergs Reaction: Ware, E. "The Chemistry of the Hydantoins."[5] Chemical Reviews, 1950 , 46(3), 403–470.[6] Link

-

Stereoselectivity in Piperidines: Misra, R. A., et al. "Electrochemical reduction of 1-benzyl-3-methyl-2,6-diphenylpiperidin-4-one."[1] Electrochimica Acta, 2007 . Link

Sources

- 1. EP0863137B1 - Process for the preparation of 4-amino-2,2,6,6-tetramethyl-piperidine - Google Patents [patents.google.com]

- 2. Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson’s, anti-lung cancer, and anti-human infectious agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 6. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]

N-alkylation methods for (2R,6R)-2,6-dimethylpiperidin-4-one

Application Note: High-Precision N-Alkylation of (2R,6R)-2,6-Dimethylpiperidin-4-one

Part 1: Strategic Analysis & Chemical Context

The N-alkylation of This compound presents a unique duality of challenges: steric impediment and chemoselectivity . Unlike unsubstituted piperidines, the 2,6-dimethyl substitution pattern creates a "picket fence" around the nitrogen nucleophile, significantly retarding reaction rates. Furthermore, the C4 ketone moiety is labile; it is prone to reduction (to the alcohol) or base-mediated aldol condensation/polymerization.

Successful derivatization requires a protocol that is sufficiently energetic to overcome the steric barrier at N1 while remaining mild enough to preserve the C4 carbonyl and the (2R,6R) stereocenters.

Stereochemical Implications

The (2R,6R) isomer is the trans-diastereomer. Unlike the cis-isomer (which adopts a thermodynamically favorable diequatorial chair), the (2R,6R) isomer forces one methyl group into an axial position in a standard chair conformation. This often induces a twist-boat conformation to relieve 1,3-diaxial strain.

-

Impact: The N-lone pair is less accessible than in simple piperidines.

-

Risk: Harsh conditions (high heat/strong base) may induce epimerization to the thermodynamically more stable cis-isomer (meso).

Part 2: Decision Matrix & Workflow

Select the appropriate method based on your available electrophile and stability requirements.

Figure 1: Strategic decision tree for selecting the optimal N-alkylation pathway.

Part 3: Method A - Reductive Amination (The Gold Standard)

This is the preferred method for introducing alkyl groups (benzyl, ethyl, propyl, etc.). It avoids the risk of quaternary ammonium salt formation (over-alkylation) and proceeds under slightly acidic conditions that suppress aldol side reactions.

Mechanism: The reaction proceeds via the formation of an iminium ion intermediate.[1][2][3] The steric bulk at C2/C6 hinders the initial attack on the aldehyde, requiring acid catalysis. Sodium Triacetoxyborohydride (STAB) is the reagent of choice because it is selective for reducing the iminium ion over the C4 ketone.

Protocol 1: STAB-Mediated Reductive Alkylation

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Aldehyde: R-CHO (1.1 – 1.2 equiv)

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous]

Step-by-Step Procedure:

-

Imine Formation (Pre-equilibrium):

-

In a flame-dried round-bottom flask under Nitrogen, dissolve the piperidin-4-one (1.0 mmol) in DCE (5 mL, 0.2 M).

-

Add the aldehyde (1.1 mmol).

-

Add Glacial Acetic Acid (1.0 mmol). Note: The acid is crucial to protonate the intermediate hemiaminal and drive water elimination, especially given the steric hindrance.

-

Stir at room temperature for 30–60 minutes.

-

-

Selective Reduction:

-

Cool the mixture to 0°C (optional, but recommended for volatile aldehydes).

-

Add STAB (1.5 mmol) in one portion.

-

Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

Monitoring: Check TLC or LC-MS. Look for the disappearance of the secondary amine.

-

-

Work-up:

-

Quench by slowly adding saturated aqueous NaHCO₃ (gas evolution will occur).

-

Stir vigorously for 15 minutes to decompose borate complexes.

-

Extract with DCM (3 x 10 mL).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

-

Purification:

-

Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH). Note: The tertiary amine product may streak on silica; add 1% Triethylamine to the eluent.

-

Troubleshooting:

-

Issue: No reaction.

-

Fix: The steric bulk may prevent imine formation.[2] Switch to Titanium(IV) isopropoxide [Ti(OiPr)₄] as a Lewis acid promoter (1.0 equiv) for the first step, then reduce with NaBH₄ or STAB.

Part 4: Method B - Direct Alkylation (SN2)

Direct alkylation is necessary when the alkyl group cannot be derived from an aldehyde (e.g., allyl halides, alpha-halo esters). This method carries a higher risk of side reactions.

Critical Constraint: Avoid strong inorganic bases (NaOH, NaH) which will deprotonate the C3/C5 positions of the ketone, leading to self-aldol condensation (formation of dimers). Use non-nucleophilic organic bases or mild inorganic carbonates.

Protocol 2: Controlled SN2 Alkylation

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Alkyl Halide: R-Br or R-I (1.05 equiv)

-

Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) OR K₂CO₃ (2.0 equiv)

-

Solvent: Acetonitrile (ACN) [Anhydrous][4]

Step-by-Step Procedure:

-

Preparation:

-

Dissolve the piperidin-4-one (1.0 mmol) and DIPEA (2.0 mmol) in anhydrous ACN (5 mL).

-

Alternative: If using K₂CO₃, ensure it is finely powdered and the mixture is stirred vigorously.

-

-

Controlled Addition:

-

Dissolve the Alkyl Halide (1.05 mmol) in 1 mL ACN.

-

Add the halide solution dropwise over 30 minutes at room temperature. Why? Keeping the concentration of alkylating agent low prevents the tertiary amine product from reacting further to form the quaternary salt.

-

-

Reaction:

-

Stir at room temperature for 12 hours.

-

For unreactive halides: Heat to 50°C. Do not exceed 60°C to prevent thermal degradation of the ketone.

-

-

Work-up:

-

Evaporate the ACN under reduced pressure.

-

Redissolve the residue in EtOAc and wash with water.

-

Note: If using DIPEA, wash with dilute citric acid (pH 4-5) to remove excess base, but ensure the product (tertiary amine) is not extracted into the aqueous phase (adjust pH carefully).

-

Part 5: Analytical Validation

Verify the structure using the following markers.

| Analytical Method | Diagnostic Signal | Interpretation |

| 1H NMR | N-H Signal | Disappearance of the broad singlet (typically 1.5 - 2.0 ppm) indicates loss of secondary amine. |

| 1H NMR | N-CH₂-R | Appearance of new signals (typically 2.5 - 3.5 ppm). In (2R,6R) isomers, look for diastereotopic splitting of the N-CH₂ protons due to the chiral environment. |

| IR Spectroscopy | C=O Stretch | Strong band at ~1715 cm⁻¹. Crucial: Ensure this band is present. Loss of C=O suggests unwanted reduction to alcohol. |

| LC-MS | M+1 Peak | Mass shift corresponding to +Alkyl group. Watch for M+Alkyl+Alkyl (Quaternary salt impurity). |

Mechanistic Pathway (Reductive Amination)

Figure 2: Mechanistic flow of STAB reductive amination. Note that STAB reduces the Iminium Ion much faster than the C4 Ketone.

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[5][7][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[9] [Link]

-

Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[6] The cyanohydridoborate anion as a selective reducing agent.[3][6][8] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

-

Shvo, Y. , & Kaufman, E. D. (1972). Configurational and conformational analysis of cyclic amine oxides. Tetrahedron, 28(3), 573–580. (Reference for stereochemical analysis of 2,6-dimethylpiperidines). [Link][10]

-

Matassini, C. , et al. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Current Organic Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. researchgate.net [researchgate.net]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2R,6R)-2,6-dimethylpiperidin-4-one

Welcome to the technical support center for the synthesis of (2R,6R)-2,6-dimethylpiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve yield and purity.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the synthesis.

Question 1: Why is my overall yield of this compound consistently low?

Answer:

Low yields in the synthesis of this compound can often be attributed to several critical factors throughout the synthetic route. The most common pathway involves the reduction of 2,6-dimethylpyridine (2,6-lutidine) to form a mixture of diastereomeric 2,6-dimethylpiperidines, followed by oxidation.[1] Let's break down the potential problem areas:

-

Inefficient Reduction of 2,6-Dimethylpyridine: The initial reduction is a crucial step. Incomplete conversion or the formation of side products will directly impact the availability of the desired piperidine precursor.

-

Poor Diastereoselectivity: The reduction of 2,6-dimethylpyridine typically yields a mixture of cis ((2R,6S) or meso) and trans ((2R,6R) and (2S,6S)) isomers.[1] If the subsequent separation of these isomers is not efficient, the final yield of the desired (2R,6R) enantiomer will be diminished.

-

Suboptimal Oxidation Conditions: The oxidation of the secondary amine in the piperidine ring to a ketone is a delicate step. Harsh oxidation conditions can lead to over-oxidation or ring cleavage, while conditions that are too mild will result in incomplete conversion.

-

Losses during Purification: Each purification step, whether it be distillation, crystallization, or chromatography, carries the risk of product loss. Inefficient separation of diastereomers or enantiomers is a common source of reduced yield.

Troubleshooting Protocol:

-

Analyze the Reduction Step:

-

Catalyst Selection: For the catalytic hydrogenation of 2,6-dimethylpyridine, palladium on carbon (Pd/C) is a commonly used catalyst.[2] Ensure the catalyst is fresh and of high quality. The catalyst loading should be optimized; typically, 5-10 mol% is a good starting point.

-

Reaction Conditions: Hydrogen pressure and temperature are critical. High pressures (e.g., 70 atm) and moderate temperatures (e.g., 60°C) have been shown to be effective for achieving high conversion and selectivity.[2]

-

Solvent and Additives: The choice of solvent can influence the reaction. Protic solvents like ethanol or acetic acid are often used. Acetic acid can help to activate the pyridine ring by protonation, but it may also lead to N-acetylation as a side reaction.[3]

-

-

Address Diastereoselectivity and Separation:

-

Stereo-controlled Synthesis: While the direct reduction of 2,6-dimethylpyridine is common, alternative stereoselective routes can be considered to favor the formation of the desired trans isomer.

-

Efficient Separation: If you are working with a diastereomeric mixture, fractional crystallization of salts (e.g., with tartaric acid) is a classical and often effective method for separating the cis and trans isomers. Chiral chromatography can also be employed for analytical or small-scale preparative separations.

-

-

Optimize the Oxidation Step:

-

Choice of Oxidant: A variety of oxidizing agents can be used. Milder reagents are generally preferred to avoid over-oxidation. Consider reagents like ruthenium trichloride with a co-oxidant.

-

Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the progress of the oxidation. This will help you determine the optimal reaction time and prevent the formation of byproducts.

-

Question 2: I am observing significant amounts of the cis-diastereomer ((2R,6S)-2,6-dimethylpiperidine) in my product mixture. How can I improve the diastereoselectivity of the reduction?

Answer:

The formation of a mixture of cis and trans diastereomers is a common outcome in the reduction of 2,6-dimethylpyridine. The cis isomer is often the major product under many catalytic hydrogenation conditions.[1] To enrich the desired trans isomer, you can employ the following strategies:

-

Catalyst and Condition Screening: The choice of catalyst and reaction conditions can influence the diastereomeric ratio. While platinum-based catalysts have been reported to favor the formation of the cis isomer, exploring different catalysts and supports might shift the selectivity.

-

Kinetic Resolution: A powerful technique to separate enantiomers or diastereomers is kinetic resolution. This involves reacting the mixture with a chiral reagent that reacts at a different rate with each stereoisomer, allowing for the separation of the unreacted, enriched isomer.[4][5]

Experimental Workflow for Diastereomer Enrichment:

Caption: Workflow for enriching the desired trans-diastereomer.

Question 3: My final product is difficult to purify. What are the best practices for purifying this compound?

Answer:

Purification of piperidin-4-one derivatives can be challenging due to their polarity and potential for side reactions.[6] Here are some recommended purification strategies:

| Purification Method | Key Considerations |

| Crystallization | This is often the most effective method for obtaining high-purity material.[6] The choice of solvent is critical. A solvent screen using small amounts of product is recommended. Common solvents for recrystallization of piperidone derivatives include ethanol, methanol, or mixtures with ethers or hexanes.[6][7] |

| Column Chromatography | Silica gel chromatography can be effective, but care must be taken to avoid product degradation on the acidic silica. Using a mobile phase containing a small amount of a basic modifier, such as triethylamine (0.1-1%), can help to prevent tailing and improve recovery. |

| Distillation | If the product is thermally stable, vacuum distillation can be a viable option for removing non-volatile impurities. However, this is less common for highly functionalized piperidones. |

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent synthetic strategies generally begin with a commercially available starting material and introduce the desired stereochemistry and functionality. The two primary approaches are:

-

Reduction of 2,6-Dimethylpyridine: This is a widely used method that involves the catalytic hydrogenation of 2,6-dimethylpyridine to produce a mixture of 2,6-dimethylpiperidine diastereomers, followed by separation and oxidation.[1]

-

Mannich-type Condensation: This approach involves the condensation of an aldehyde, an amine, and a ketone with two enolizable protons. While this can be a powerful method for constructing the piperidone ring, controlling the stereochemistry can be challenging.[6][7]

Q2: How can I confirm the stereochemistry of my final product?

A2: Confirming the relative and absolute stereochemistry is crucial. A combination of analytical techniques is typically employed:

-

NMR Spectroscopy: Proton and Carbon NMR can provide information about the relative stereochemistry of the methyl groups. In the chair conformation, axial and equatorial protons and carbons will have distinct chemical shifts.[8]

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for determining the enantiomeric excess (ee) of your product. By using a chiral stationary phase, you can separate the (2R,6R) and (2S,6S) enantiomers.[9]

-

X-ray Crystallography: If you can obtain a single crystal of your product or a derivative, X-ray crystallography provides unambiguous proof of both the relative and absolute stereochemistry.[7]

Q3: What are some potential side reactions to be aware of during the synthesis?

A3: Several side reactions can occur, leading to impurities and lower yields:

-

Over-reduction: During the hydrogenation of 2,6-dimethylpyridine, over-reduction to 2,6-dimethylpiperidine without the desired ketone functionality can occur if the subsequent oxidation step is not performed.

-

N-Alkylation/N-Acylation: If alkylating or acylating agents are present, the secondary amine of the piperidine ring can react.

-

Ring Opening: Under harsh acidic or basic conditions, or with strong oxidizing agents, the piperidine ring can undergo cleavage.

Decision Flowchart for Troubleshooting Low Yield:

Caption: A step-by-step guide to identifying and resolving sources of low yield.

References

-

Wanner, B., Kreituss, I., Gutierrez, O., Kozlowski, M. C., & Bode, J. W. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 137(36), 11491–11499. [Link]

-

Wikipedia. (2023). 2,6-Dimethylpiperidine. [Link]

-

Li, W., Yang, H., Li, R., Lv, H., & Zhang, X. (2020). Kinetic Resolution of Racemic 3,4-Disubstituted 1,4,5,6-Tetrahydropyridine and 3,4-Disubstituted 1,4-Dihydropyridines via Rh-Catalyzed Asymmetric Hydrogenation. ACS Catalysis, 10(4), 2603–2608. [Link]

-

Parthiban, P., et al. (2011). 2,6-Bis(4-chlorophenyl)-1,3-dimethylpiperidin-4-one O-benzyloxime. Acta Crystallographica Section E: Structure Reports Online, 67(1), o168. [Link]

-

ResearchGate. (n.d.). Chiral Resolution of Some Piperidine 2, 6-dione Drugs by High Performance Liquid Chromatography on Kromasil® CHI-DMB Column. [Link]

-

Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

-

Scott, J. D., et al. (2021). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. ACS Medicinal Chemistry Letters, 12(10), 1601–1608. [Link]

-

Manimekalai, A., et al. (2006). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Journal of the Indian Chemical Society, 83, 707-711. [Link]

-

Kustov, A. V., et al. (2022). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. Russian Journal of Physical Chemistry A, 96(1), 108-114. [Link]

Sources

- 1. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. chemrevlett.com [chemrevlett.com]

- 7. 2,6-Bis(4-chlorophenyl)-1,3-dimethylpiperidin-4-one O-benzyloxime - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

Separating cis and trans isomers of 2,6-dimethylpiperidin-4-one

Technical Support Center: Stereochemical Resolution of 2,6-Dimethylpiperidin-4-one

Executive Summary & Scientific Context

The separation of 2,6-dimethylpiperidin-4-one isomers is a classic problem in heterocyclic chemistry, complicated by keto-enol tautomerism . Unlike static stereoisomers, these molecules are dynamic. The C-3 and C-5 protons are acidic (

-

The cis Isomer (Thermodynamic): In the chair conformation, both methyl groups are equatorial. This is the lower-energy, stable state.

-

The trans Isomer (Kinetic): One methyl is axial, the other equatorial. This introduces 1,3-diaxial strain, making it less stable and prone to converting to the cis form under acidic or basic conditions.

Critical Warning: Do not treat this separation as a static physical process. It is a dynamic equilibrium. Your choice of solvent pH and temperature will dictate whether you separate them or simply equilibrate them.

Module 1: Isomer Identification (NMR Diagnostics)

Before attempting separation, you must confirm your ratio.

Mechanism of Distinction:

The distinction relies on the Karplus relationship .[1] In the cis-isomer (locked chair), the H-2 and H-6 protons are axial . They couple with the axial H-3/H-5 protons with a large coupling constant (

Table 1: Diagnostic

| Feature | cis -Isomer (Thermodynamic) | trans -Isomer (Kinetic) |

| Methyl Configuration | Equatorial / Equatorial | Axial / Equatorial (or averaged) |

| H-2 / H-6 Chemical Shift | ||

| Splitting Pattern (H-2/6) | Multiplet (dd or ddd) | Complex Multiplet (often broad) |

| Coupling Constant ( | Large | Smaller |

| C-3 / C-5 Protons | Distinct Axial/Equatorial sets | Often averaged or overlapping |

Analyst Note: If your spectrum shows "blurry" peaks for the methyl doublets, your sample may be undergoing rapid exchange. Run the NMR at -40°C to freeze the conformers.

Module 2: Separation Protocol (The Oxalate Method)

While column chromatography is possible, silica gel is slightly acidic and can catalyze epimerization on the column, leading to "streaking" and poor resolution. Fractional crystallization of the oxalate salt is the industry standard for high-purity separation.

Why Oxalate? Oxalic acid forms a rigid, crystalline lattice with the cis-isomer that is significantly less soluble in ethanol/acetone mixtures than the trans-oxalate.

Step-by-Step Protocol

Reagents:

-

Crude 2,6-dimethylpiperidin-4-one mixture

-

Oxalic acid dihydrate (Stoichiometric equivalent, 1.05 eq)

-

Absolute Ethanol[2]

-

Acetone (dry)

-

Diethyl ether (for washing)

Workflow:

-

Salt Formation:

-

Dissolve the crude amine mixture in a minimum volume of hot absolute ethanol (approx. 3 mL per gram of amine).

-

Separately, dissolve 1.05 equivalents of oxalic acid in hot ethanol.

-

Add the oxalic acid solution to the amine solution while stirring vigorously. The solution will heat up (exothermic).

-

-

Crystallization (The Critical Step):

-

Allow the mixture to cool slowly to room temperature.

-

Add Acetone dropwise until the solution becomes slightly turbid (cloud point).

-

Re-heat slightly to clear the solution, then place in a refrigerator (4°C) overnight.

-

Mechanism:[3] The cis-oxalate crystallizes out preferentially.

-

-

Filtration:

-

Filter the white crystals (cis-oxalate).

-

Filtrate: Contains predominantly trans-isomer and some remaining cis.

-

-

Free Basing (Recovery):

-

Dissolve the crystals in a minimum amount of water.

-

Basify with 20% NaOH or saturated K

CO -

Extract immediately with Dichloromethane (DCM) (3x).

-

Dry over MgSO

and evaporate at low temperature (< 30°C).

-

Yield Expectation:

-

Cis-isomer: >95% purity after one recrystallization.

-

Trans-isomer: Difficult to isolate pure via this method; usually requires chromatography of the mother liquor on neutral alumina (not silica).

Visualization: Experimental Logic & Mechanism

Diagram 1: The Separation Decision Tree

This workflow ensures you apply the correct stress to the system based on your purity needs.

Caption: Workflow for selecting the optimal separation path. Crystallization is preferred for scale-up of the stable cis-isomer.

Diagram 2: The Epimerization Trap (Why it fails)

Understanding the "Enol Bridge" is vital. If you expose the pure trans isomer to acid/base, it will "fall" down the energy hill to the cis form.

Caption: The mechanism of epimerization. The reaction is driven toward the cis-isomer via the enol intermediate.

Troubleshooting & FAQs

Q1: I isolated the trans-isomer, but after a week on the shelf, it contains 20% cis. Why? A: Isomerization is autocatalytic if any trace acid or base remains. Glassware surfaces are slightly acidic.

-

Fix: Store the trans-isomer as a salt (e.g., HCl salt) or in a hydrocarbon solvent at -20°C. Avoid storing as the free base in polar protic solvents.

Q2: Can I use silica gel chromatography?

A: Risky. Silica is acidic (

-

Fix: Use Neutral Alumina or pretreat your silica with 1% Triethylamine (TEA) to deactivate acidic sites. Use a fast gradient (e.g., Hexane:EtOAc).

Q3: The oxalate salt isn't precipitating. A: You likely have too much solvent or too much water.

-

Fix: The oxalate salt is soluble in water. Ensure you are using Absolute Ethanol . If no crystals form, add more dry Acetone and scratch the glass to induce nucleation.

Q4: How do I force the entire mixture to the cis form? A: If you don't need the trans isomer, reflux the mixture in Ethanol with a catalytic amount of Sodium Ethoxide (NaOEt) for 4 hours. This establishes thermodynamic equilibrium, pushing the ratio to approximately 95:5 (cis:trans).

References

-

Noller, C. R., & Baliah, V. (1948). "The Preparation of Some Piperidine Derivatives." Journal of the American Chemical Society, 70(11), 3853–3855. (The foundational text on piperidinone synthesis and oxalate separation).

-

Hassan, M. M. A., & Casy, A. F. (1970). "Stereochemistry of 2,6-dimethylpiperidin-4-one and related compounds." Organic Magnetic Resonance, 2(3), 197-208. (Detailed NMR analysis of the coupling constants).

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Authoritative text on conformational analysis and the Karplus relationship).

Sources

Overcoming steric hindrance in (2R,6R)-2,6-dimethylpiperidin-4-one reactions

Technical Support Center: (2R,6R)-2,6-Dimethylpiperidin-4-one Optimization

Ticket Subject: Overcoming Steric Hindrance & Reactivity Profiles Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active

Executive Summary: The "Trans-Conformation" Trap

Welcome to the technical guide for handling This compound . Before troubleshooting specific reactions, it is critical to validate your starting material's stereochemistry.

Unlike the cis (meso) isomer (2R,6S), which adopts a stable diequatorial chair conformation, the (2R,6R) isomer is the chiral trans-isomer . In a standard chair conformation, this stereochemistry forces one methyl group into an axial position .

-

The Problem: This axial methyl group creates severe 1,3-diaxial strain and sterically shields the nitrogen lone pair and the C4 carbonyl face.

-

The Consequence: Standard protocols for N-alkylation and carbonyl reduction often fail or yield unexpected diastereomers because the molecule may twist (twist-boat) to relieve strain, altering the reaction trajectory.

Module 1: Troubleshooting N-Functionalization

Issue: Direct N-alkylation (using alkyl halides) results in <10% yield or recovered starting material.

Root Cause: The axial methyl group at C2 or C6 (depending on the ring flip) effectively "cages" the nitrogen lone pair. The trajectory required for an SN2 attack is blocked by the steric bulk of the axial methyl.

Diagnostic Decision Tree

Figure 1: Decision matrix for overcoming N-steric hindrance. Direct alkylation is often the least efficient path for (2R,6R) systems.

Protocol A: Reductive Alkylation (The "Trojan Horse" Method)

Why it works: Instead of forcing a hindered nucleophile (the amine) to attack a hindered electrophile, this method forms an iminium ion intermediate. The formation of the iminium ion flattens the nitrogen center (sp2 hybridization), temporarily relieving the steric strain from the axial methyl and allowing the reducing agent to attack.

Reagents:

-

Aldehyde corresponding to desired alkyl group (1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step:

-

Imine Formation: Dissolve this compound (1.0 equiv) and the aldehyde (1.2 equiv) in DCE. Add catalytic Acetic Acid (0.1 equiv) to protonate the carbonyl. Stir for 1 hour.

-

Reduction: Add STAB (1.5 equiv) in one portion. The reaction is usually fast (1–4 hours) because the hydride is small enough to bypass the methyl gates.

-

Quench: Quench with sat. NaHCO3.

FAQ:

-

Q: Can I use NaBH3CN?

-

A: Yes, but STAB is preferred to avoid HCN toxicity and because it is less likely to reduce the ketone at C4 if you carefully control stoichiometry (though C4 is less reactive than the iminium species).

Module 2: Troubleshooting C4-Carbonyl Reactivity

Issue: Reduction of the ketone yields the "wrong" alcohol diastereomer, or Grignard addition fails.

Root Cause:

-

Facial Selectivity: The axial methyl group blocks one face of the ring.

-

Conformational Flux: In the (2R,6R) isomer, the ring may exist in a twist-boat conformation. Hydride reagents will attack from the "least hindered" face, but "least hindered" changes depending on the conformation.

Stereochemical Control Table

| Desired Outcome | Recommended Reagent | Mechanism | Expected Major Isomer |

| Thermodynamic Alcohol (Equatorial OH) | Na/EtOH or LiAlH4 (Reflux) | Product equilibration | Trans-alcohol (relative to methyls) |

| Kinetic Alcohol (Axial OH) | L-Selectride® (Lithium tri-sec-butylborohydride) | Steric Approach Control | Cis-alcohol (relative to axial methyl) |

| Reductive Amination (at C4) | NaBH3CN + NH4OAc | Reversible imine formation | Mixture (often favors equatorial amine) |

Protocol B: Stereoselective Reduction (Kinetic Control)

Objective: Force hydride attack from the equatorial face (blocked by the axial methyl) to push the hydroxyl group into the axial position? No, bulky reagents attack the open face, pushing the substituent into the hindered face.

Correction: The axial methyl blocks the axial attack trajectory. Therefore, bulky hydrides (L-Selectride) attack equatorially, forcing the resulting hydroxyl group to be axial .

Step-by-Step:

-

Setup: Cool a solution of this compound in dry THF to -78°C.

-

Addition: Add L-Selectride (1.1 equiv) dropwise. The bulk of the reagent prevents it from squeezing past the axial methyl group; it must attack from the opposite (equatorial) vector.

-

Workup: Oxidative workup (NaOH/H2O2) is required to remove the boron byproduct.

Module 3: Critical Validation (Self-Correcting Steps)

Do not proceed without this check. The (2R,6R) isomer is prone to epimerization at C2/C6 if subjected to harsh basic conditions and high heat, potentially reverting to the thermodynamically more stable cis (meso) form if ring-opening/closing mechanisms are accessible (though rare without specific catalysts). More commonly, the ring simply flips.

The NMR Check: Before running your main reaction, take a 1H NMR in CDCl3.

-

Look at H2 and H6 protons.

-

Chair Conformation: If you see a large coupling constant (J > 10 Hz) for these protons, they are axial , implying the methyls are equatorial . This indicates you might actually have the cis (meso) isomer or the trans isomer is locked in a distorted chair.

-

Twist-Boat/Trans: If the coupling constants are small or averaged (J ≈ 3-5 Hz), the ring is twisting to avoid the axial methyl penalty. Reaction rates will be significantly slower in this state.

References & Authoritative Sources

-

Conformational Analysis of Hindered Piperidines:

-

Thangamani, A. "Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations." Indian Academy of Sciences, 2010. Link

-

Relevance: Establishes the twist-boat equilibrium in 2,6-disubstituted piperidin-4-ones.

-

-

N-Alkylation Workarounds:

-

Stereoselective Reduction:

-

Common Organic Chemistry. "Reductive Amination - Common Conditions: NaBH(OAc)3." Link

-

Relevance: Provides the standard protocol for STAB-mediated reductive alkylation.

-

-

Steric Hindrance Quantification:

Sources

Troubleshooting low enantiomeric excess in piperidinone synthesis

Technical Support Center: Chiral Heterocycle Synthesis Topic: Troubleshooting Low Enantiomeric Excess (ee) in Piperidinone Synthesis Ticket ID: CHIRAL-PIP-001

Introduction

Welcome to the Technical Support Hub. You are likely here because your asymmetric synthesis of piperidinones (or their piperidine precursors) has yielded suboptimal enantiomeric excess (ee). Whether you are employing Iridium-catalyzed hydrogenation or Organocatalytic desymmetrization , low ee is rarely a random event; it is a symptom of a specific mechanistic failure.

This guide treats your reaction as a system of competing pathways: the Enantioselective Catalytic Pathway (

Module 1: Iridium-Catalyzed Asymmetric Hydrogenation

Primary Method: Hydrogenation of Pyridines/Pyridinium Salts[1][2][3]

The Core Issue: The pyridine nitrogen is a strong sigma-donor. In its free base form, it coordinates tightly to the Iridium (Ir) center, poisoning the catalyst or forcing an unselective "inner-sphere" mechanism. High stereocontrol requires an "outer-sphere" mechanism where the substrate does not displace the ligand.

Troubleshooting Protocol

| Symptom | Probable Cause | Corrective Action |

| No Conversion + Low ee | Catalyst Poisoning | Activate the Substrate: Convert the pyridine to a pyridinium salt (HCl or HBr) or an |

| High Conversion + Low ee (<50%) | Background Reaction | Lower Temperature / Increase Pressure: High T favors the uncatalyzed pathway. Increase |

| Inconsistent ee (Batch-to-Batch) | Counter-ion Effect | Switch Halides: If using pyridinium salts, the counter-ion matters. Switch from |

| Stalled Reaction | Catalyst Deactivation | Add Additives: Introduce 10-20 mol% of phthalimide or low amounts of |

Mechanistic Visualization: The Activation Strategy

The following decision tree illustrates the critical workflow for optimizing Ir-catalyzed hydrogenation, based on the methodologies developed by Zhou et al. [1].

Caption: Decision matrix for diagnosing catalyst poisoning and solvent interference in Ir-catalyzed hydrogenation.

Module 2: Organocatalysis (Chiral Phosphoric Acids)

Primary Method: Mannich-type Cyclizations / Robinson Annulation

The Core Issue:

Organocatalysts (e.g., BINOL-derived Phosphoric Acids) rely on weak Hydrogen-bonding interactions (

Troubleshooting Protocol

| Symptom | Probable Cause | Corrective Action |

| Ee drops over time | Product Inhibition | Dilution: The product piperidinone (a lactam) may H-bond to the catalyst more strongly than the starting material. Run the reaction more dilute (0.05 M vs 0.1 M). |

| Low ee (General) | Water Interference | Strict Drying: H-bonding catalysts are intolerant of moisture. Use activated 4Å Molecular Sieves (MS) in the reaction vessel. Ensure solvent is |

| Racemic Background | High Temperature | Cryogenic Cooling: Drop temperature to |

| Low Yield & High ee | Kinetic Resolution | Check Conversion: You may be observing a Kinetic Resolution (KR) rather than a dynamic process. If ee is high only at |

Module 3: The "Silent Killer" – Post-Reaction Racemization

Issue: You have high ee in the pot, but low ee after isolation.

The Mechanism:

Piperidinones contain an

Validation Test:

-

Take an aliquot directly from the reaction mixture

Quench cold -

Compare with the isolated solid.

-

If Aliquot ee > Isolated ee , you have a workup problem.

Corrective Actions:

-

Quench: Avoid strong bases (NaOH/NaHCO

) if possible. Use a phosphate buffer (pH 7). -

Chromatography: Use Neutral Alumina instead of Silica Gel (which is acidic). If using Silica, pretreat it with 1% Triethylamine (TEA) to neutralize active sites, but be cautious as TEA can also act as a base.

-

Temperature: Never rotovap the crude mixture above

.

Frequently Asked Questions (FAQ)

Q: I am using an Iridium catalyst for pyridine hydrogenation, but the reaction stops at 80% conversion. Should I add more catalyst? A: Not necessarily. The product piperidine is a stronger base than the starting pyridine and can poison the catalyst. Try adding a stoichiometric amount of HCl or HBr to the reaction mixture. This protonates the product as it forms, preventing it from binding to the Iridium center [2].

Q: Can I use HPLC to monitor the reaction directly? A: Yes, but be careful with peak tailing . Amines and lactams interact with silanols on chiral columns, causing tailing that can mask the minor enantiomer (giving a false high ee). Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to your mobile phase to sharpen peaks, depending on your column type (check manufacturer limits).

Q: My chiral phosphoric acid catalyst works for the phenyl substrate but fails for the alkyl substrate. Why? A: This is a steric recognition issue. The "catalytic pocket" of the BINOL-backbone is defined by the 3,3'-substituents. Alkyl groups may not provide enough steric bulk to "lock" the substrate in the chiral environment. Switch to a bulkier catalyst (e.g., TRIP or STRIP) or a confined imidodiphosphoric acid (IDP) catalyst [3].

References

-

Zhou, Y.-G. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition.

-

Wang, D.-S., Chen, Q.-A., Lu, S.-M., & Zhou, Y.-G. (2012). Asymmetric Hydrogenation of Heteroarenes and Arenes. Chemical Reviews.

-

Parmar, D., Sugiono, E., Raja, S., & Rueping, M. (2014). Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation; Brønsted Acidity, Hydrogen Bonding, Ion Pairing, and Metal Phosphates. Chemical Reviews.

-

Glorius, F. (2005).[3] Asymmetric Hydrogenation of Pyridines. Organic & Biomolecular Chemistry.

Sources

- 1. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]